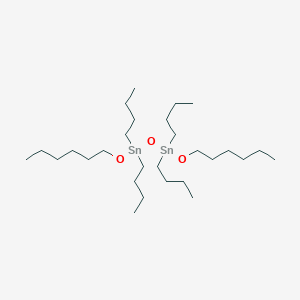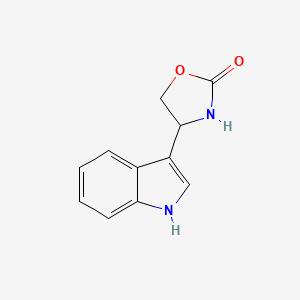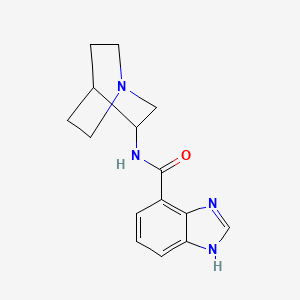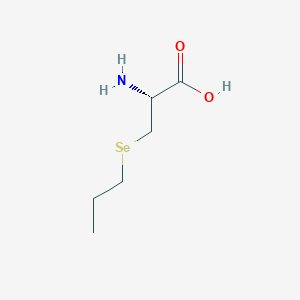
2-Butynoic acid, 3-butenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butynoic acid, 3-butenyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butynoic acid and 3-buten-1-ol. This compound is of interest due to its unique structure, which combines an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butynoic acid, 3-butenyl ester typically involves the esterification of 2-butynoic acid with 3-buten-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the preparation of 2-butynoic acid involves the oxidation of 2-butyne-1-ol using hypochlorite in the presence of an alkaline substance. The resulting 2-butynoic acid is then esterified with 3-buten-1-ol under acidic conditions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butynoic acid, 3-butenyl ester can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butynoic acid, 3-butenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of polymers and other materials due to its reactive alkyne group.
Mecanismo De Acción
The mechanism of action of 2-butynoic acid, 3-butenyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 2-butynoic acid and 3-buten-1-ol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. These interactions can modulate various biochemical pathways, making the compound useful in drug development .
Comparación Con Compuestos Similares
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar ester structure but with a different alkyl group.
Butenoic acid: This compound shares the butenoic acid backbone but lacks the ester group.
Uniqueness: 2-Butynoic acid, 3-butenyl ester is unique due to its combination of an alkyne and ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
143121-28-2 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
but-3-enyl but-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,5,7H2,2H3 |
Clave InChI |
WZZFDXLMTMFDAO-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)



![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)


![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)

